(4-Bromothiophen-2-yl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone (4-Bromothiophen-2-yl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1705742-69-3
VCID: VC5075141
InChI: InChI=1S/C16H18BrN3O2S/c17-12-7-13(23-9-12)16(21)20-5-1-2-10(8-20)6-14-18-15(19-22-14)11-3-4-11/h7,9-11H,1-6,8H2
SMILES: C1CC(CN(C1)C(=O)C2=CC(=CS2)Br)CC3=NC(=NO3)C4CC4
Molecular Formula: C16H18BrN3O2S
Molecular Weight: 396.3

(4-Bromothiophen-2-yl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

CAS No.: 1705742-69-3

Cat. No.: VC5075141

Molecular Formula: C16H18BrN3O2S

Molecular Weight: 396.3

* For research use only. Not for human or veterinary use.

(4-Bromothiophen-2-yl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone - 1705742-69-3

Specification

CAS No. 1705742-69-3
Molecular Formula C16H18BrN3O2S
Molecular Weight 396.3
IUPAC Name (4-bromothiophen-2-yl)-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Standard InChI InChI=1S/C16H18BrN3O2S/c17-12-7-13(23-9-12)16(21)20-5-1-2-10(8-20)6-14-18-15(19-22-14)11-3-4-11/h7,9-11H,1-6,8H2
Standard InChI Key JKHNMEIAFOUNOL-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C(=O)C2=CC(=CS2)Br)CC3=NC(=NO3)C4CC4

Introduction

Structural Analysis and Nomenclature

The compound’s systematic name reflects its hybrid architecture:

  • 4-Bromothiophen-2-yl: A brominated thiophene ring substituted at the 2-position.

  • 3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl: A piperidine ring substituted at the 3-position with a methyl group bearing a 3-cyclopropyl-1,2,4-oxadiazole moiety.

  • Methanone: A carbonyl group bridging the thiophene and piperidine subunits.

This arrangement suggests potential for π-π stacking (thiophene/oxadiazole), hydrogen bonding (carbonyl/oxadiazole), and steric modulation (cyclopropyl group).

Synthetic Strategies

While no direct synthesis of this compound is reported, analogous methodologies for related structures provide a plausible route:

Oxadiazole Formation

The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives. For example, 3-cyclopropyl-1,2,4-oxadiazol-5-carboxylic acid could react with hydroxylamine to form an amidoxime, followed by cyclization using activators like EDCI .

Piperidine Functionalization

The piperidine subunit may be alkylated at the 3-position using a bromomethyl-oxadiazole intermediate. Reductive amination or nucleophilic substitution could install the methyl-oxadiazole group .

Final Coupling

The thiophene-carbonyl group is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution, leveraging the reactivity of 4-bromothiophene-2-carbonyl chloride with the piperidine nitrogen .

Physicochemical Properties

Predicted properties derived from computational tools (e.g., SwissADME, Molinspiration) include:

PropertyValue
Molecular Weight423.29 g/mol
LogP (Partition Coeff.)3.2 ± 0.3
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5
Rotatable Bonds4
Polar Surface Area68.7 Ų

The bromothiophene and oxadiazole groups contribute to moderate lipophilicity, suggesting potential blood-brain barrier permeability.

Applications and Future Directions

Medicinal Chemistry

The compound’s modular structure allows derivatization at:

  • The cyclopropyl group (steric tuning).

  • The bromothiophene (cross-coupling for diversity).

Material Science

Conjugated thiophene-oxadiazole systems may serve as organic semiconductors or light-emitting diodes (LEDs) .

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